4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid
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Overview
Description
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is a compound that features a benzimidazole ring, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and antitumor activities.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals.
1,4-Bis(1H-benzimidazol-2-yl)benzene:
Uniqueness
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research in multiple scientific disciplines.
Properties
CAS No. |
54346-70-2 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-9(5-6-10(16)17)14-11-12-7-3-1-2-4-8(7)13-11/h1-4H,5-6H2,(H,16,17)(H2,12,13,14,15) |
InChI Key |
BAJILOQVAQUQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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